molecular formula C14H21NO4 B13874202 6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B13874202
M. Wt: 267.32 g/mol
InChI Key: CSBZYFVHPGPZJP-UHFFFAOYSA-N
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Description

6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with ethynyl, methyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the ethynyl and methyl groups. The tert-butoxycarbonyl group is often added as a protecting group to prevent unwanted reactions during the synthesis process.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Acidic Conditions: Hydrochloric acid, trifluoroacetic acid.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines.

Scientific Research Applications

6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors or enzymes. The tert-butoxycarbonyl group can be cleaved to reveal an active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Hydroxyethyl)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of an ethynyl group.

    3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid: Lacks the ethynyl group.

Uniqueness

6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

6-ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-6-10-7-8-14(5,11(16)17)9-15(10)12(18)19-13(2,3)4/h1,10H,7-9H2,2-5H3,(H,16,17)

InChI Key

CSBZYFVHPGPZJP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C#C)C(=O)O

Origin of Product

United States

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